molecular formula C17H19FN2O B2771593 4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile CAS No. 2320226-88-6

4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

Cat. No.: B2771593
CAS No.: 2320226-88-6
M. Wt: 286.35
InChI Key: QTHASIMYGRSSOI-UHFFFAOYSA-N
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Description

4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a complex organic compound featuring a bicyclic structure with a fluorine atom and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with a suitable benzonitrile derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: A compound with a similar bicyclic structure but different functional groups.

    3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride: A related compound with a similar core structure but different substituents.

Uniqueness

4-(3-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is unique due to its specific combination of a fluorine atom, a benzonitrile group, and a bicyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-14-9-15-6-7-16(10-14)20(15)17(21)8-5-12-1-3-13(11-19)4-2-12/h1-4,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHASIMYGRSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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